2-[3,5-bis(trifluoromethyl)phenoxy]-N-(1-cyanocyclohexyl)acetamide
Description
2-[3,5-Bis(trifluoromethyl)phenoxy]-N-(1-cyanocyclohexyl)acetamide is a synthetic acetamide derivative characterized by a trifluoromethyl-substituted phenoxy group and a 1-cyanocyclohexyl moiety. The trifluoromethyl groups enhance lipophilicity and metabolic stability, while the cyano group may influence electronic properties and binding interactions.
Properties
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenoxy]-N-(1-cyanocyclohexyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F6N2O2/c18-16(19,20)11-6-12(17(21,22)23)8-13(7-11)27-9-14(26)25-15(10-24)4-2-1-3-5-15/h6-8H,1-5,9H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHCMGYRBHPZGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)COC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[3,5-bis(trifluoromethyl)phenoxy]-N-(1-cyanocyclohexyl)acetamide, a compound characterized by its unique trifluoromethyl-substituted phenyl moiety, has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its inhibitory effects on various enzymes and its implications in treating diseases related to androgen regulation and cholinergic neurotransmission.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C₁₈H₁₈F₆N₂O
- Molecular Weight: 392.34 g/mol
Biological Activity Overview
The biological activity of this compound has been explored primarily through its interactions with specific enzymes, particularly those involved in androgen metabolism and cholinergic signaling.
Inhibition of Steroid 5α-reductase
Recent studies have highlighted the compound's significant inhibitory effect on steroid 5α-reductase type 1 (SRD5A1), an enzyme implicated in androgen-dependent conditions such as benign prostatic hyperplasia (BPH) and hirsutism.
- IC₅₀ Value: The compound exhibits a half-maximal inhibitory concentration (IC₅₀) of approximately 1.44 ± 0.13 µM against SRD5A1, demonstrating potent inhibition with relatively low cytotoxicity (IC₅₀ = 29.99 ± 8.69 µM) . This suggests a promising therapeutic potential for conditions driven by dihydrotestosterone (DHT).
Cholinesterase Inhibition
Another area of interest is the compound's effect on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), both critical in neurotransmission.
- Inhibition Potency: Various derivatives of the compound have shown moderate inhibition against AChE and BuChE with IC₅₀ values ranging from 18.2 to 196.6 μmol/L for AChE and 9.2 to 196.2 μmol/L for BuChE . This inhibition profile indicates potential applications in treating cognitive disorders.
Mechanistic Insights
The mechanisms underlying the biological activity of this compound involve both competitive and non-competitive inhibition pathways.
- Molecular Docking Studies: Molecular docking simulations have confirmed the binding affinity of the compound to SRD5A1, indicating that it stabilizes the enzyme-inhibitor complex effectively .
- Cytotoxicity Assessment: The cytotoxicity was evaluated using HaCaT cells, revealing that while higher concentrations reduced cell viability, sub-cytotoxic doses maintained cell health while effectively inhibiting DHT production .
Case Studies
Several studies have documented the effects of related compounds containing similar structural motifs:
- Caffeic Acid Derivative Study : A derivative with a similar structure was shown to inhibit DHT production by up to 46% at a concentration of 1 µM while maintaining high cell viability (88%) .
- Dual Inhibitor Development : Research on dual AChE/BuChE inhibitors demonstrated that modifications to the trifluoromethyl group significantly enhanced their potency compared to traditional carbamate drugs .
Summary Table of Biological Activities
| Activity Type | Target Enzyme | IC₅₀ Value (µM) | Cytotoxicity (µM) |
|---|---|---|---|
| Inhibition of SRD5A1 | Steroid 5α-reductase | 1.44 ± 0.13 | 29.99 ± 8.69 |
| Inhibition of AChE | Acetylcholinesterase | 18.2 - 196.6 | N/A |
| Inhibition of BuChE | Butyrylcholinesterase | 9.2 - 196.2 | N/A |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural features are compared to analogs in Table 1:
Key Observations:
- Trifluoromethyl Groups: The main compound’s bis(trifluoromethyl)phenoxy group aligns with agrochemicals like diflufenican, where CF3 groups improve photostability and membrane permeability .
- Cyano vs.
- Synthetic Complexity : Compounds like 5c (74% yield) demonstrate efficient multi-step syntheses, suggesting the main compound’s preparation may follow similar protocols (e.g., Ugi reactions or nucleophilic substitutions) .
Preparation Methods
Oxidation of 1-[3,5-bis(trifluoromethyl)phenyl]ethanol
Patent WO2004094358A1 details the oxidation of 1-[3,5-bis(trifluoromethyl)phenyl]ethanol to 3,5-bis(trifluoromethyl)acetophenone using hydrogen peroxide (30–70% w/w) in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) and an inert solvent (dichloromethane or toluene). Subsequent hydrolysis under acidic conditions yields 3,5-bis(trifluoromethyl)phenol.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Temperature | 40–60°C |
| Catalyst Loading | 5–10 mol% |
| Reaction Time | 6–12 hours |
| Yield | 78–85% |
Direct Fluorination Approaches
Alternative routes involve electrophilic fluorination of 3,5-dimethylphenol using trifluoromethyl iodide (CF₃I) under radical initiation. However, this method suffers from lower regioselectivity (<60% yield) and requires stringent temperature control (−20°C to 0°C).
Preparation of 1-cyanocyclohexylamine
Strecker Synthesis from Cyclohexanone
The Strecker reaction, as described in US3975443A, converts cyclohexanone to 1-aminocyclohexanecarbonitrile via treatment with ammonium cyanide and hydrochloric acid. Subsequent reduction with lithium aluminium hydride (LiAlH₄) yields 1-cyanocyclohexylamine.
Optimized Protocol:
- Strecker Reaction:
- Reduction:
Acetamide Linkage Formation
Acylation of 1-cyanocyclohexylamine
Reacting 1-cyanocyclohexylamine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) forms N-(1-cyanocyclohexyl)chloroacetamide . This intermediate is critical for subsequent phenoxy group coupling.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Base | Triethylamine (2.5 eq) |
| Temperature | 0°C → 25°C (gradual warming) |
| Yield | 82–88% |
Nucleophilic Aromatic Substitution
The phenoxy group is introduced via SNAr reaction between N-(1-cyanocyclohexyl)chloroacetamide and 3,5-bis(trifluoromethyl)phenol under basic conditions. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) facilitates deprotonation of the phenol, enhancing nucleophilicity.
Optimized Protocol:
- N-(1-cyanocyclohexyl)chloroacetamide (1.0 eq), 3,5-bis(trifluoromethyl)phenol (1.1 eq), K₂CO₃ (2.0 eq) in DMF.
- Heat at 80°C for 8–10 hours.
- Yield: 75–80%.
Alternative Pathways and Comparative Analysis
Mitsunobu Coupling
A Mitsunobu reaction between 3,5-bis(trifluoromethyl)phenol and N-(1-cyanocyclohexyl)hydroxyacetamide using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) offers higher regioselectivity but requires stoichiometric reagents, increasing costs.
Ullmann-Type Coupling
Copper-catalyzed coupling in the presence of 1,10-phenanthroline (ligand) and cesium carbonate (Cs₂CO₃) achieves moderate yields (60–65%) but minimizes side reactions.
Purification and Characterization
Recrystallization
The crude product is recrystallized from ethanol/water (4:1 v/v) to afford white crystalline solids with >99% purity (HPLC).
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.72 (s, 2H, Ar-H), 4.62 (s, 2H, OCH₂CO), 3.45–3.55 (m, 1H, cyclohexyl), 2.10–2.30 (m, 4H, cyclohexyl), 1.60–1.85 (m, 6H, cyclohexyl).
- ¹⁹F NMR (376 MHz, CDCl₃): δ −63.5 (s, 6F, CF₃).
Challenges and Mitigation Strategies
- Steric Hindrance: The 1-cyanocyclohexyl group impedes acylation kinetics. Using excess chloroacetyl chloride (1.5 eq) and prolonged reaction times (12–16 hours) improves conversion.
- Moisture Sensitivity: LiAlH₄-mediated reductions require anhydrous conditions. Solvent distillation over molecular sieves (3Å) is recommended.
- Byproduct Formation: Chromatic impurities from over-oxidation are removed via activated charcoal treatment during recrystallization.
Q & A
Q. What are the recommended synthetic routes for 2-[3,5-bis(trifluoromethyl)phenoxy]-N-(1-cyanocyclohexyl)acetamide?
Methodological Answer: The synthesis of this compound can be approached via multi-step substitution and condensation reactions. For example:
- Step 1 : Substitution of a halogenated precursor (e.g., 3,5-bis(trifluoromethyl)phenol derivatives) with a leaving group under alkaline conditions .
- Step 2 : Condensation of the intermediate with 1-cyanocyclohexylamine using a coupling agent (e.g., EDCI or DCC) in anhydrous solvents like dichloromethane or DMF.
- Critical Parameters : Maintain inert atmosphere (N₂/Ar) to prevent hydrolysis of the cyanocyclohexyl group. Monitor reaction progress via TLC or HPLC .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Purity Analysis : Use reverse-phase HPLC with UV detection (λ = 210–254 nm) and a C18 column. Mobile phase: acetonitrile/water gradient.
- Structural Confirmation :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., trifluoromethyl groups at 3,5-positions on the phenoxy ring) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected at m/z 458.12) .
- Elemental Analysis : Validate C, H, N, and F percentages (±0.3% deviation).
Advanced Research Questions
Q. How can reaction conditions be optimized for scalable synthesis of this compound?
Methodological Answer: Apply Design of Experiments (DoE) principles :
- Variables : Temperature, solvent polarity, catalyst concentration, and reaction time.
- Response Surface Methodology (RSM) : Optimize yield using a central composite design. Example:
| Variable | Low Level | High Level | Optimal Value |
|---|---|---|---|
| Temperature (°C) | 60 | 100 | 80 |
| Solvent (DMF:H₂O) | 90:10 | 70:30 | 80:20 |
| Catalyst (mol%) | 5 | 15 | 10 |
- Validation : Confirm reproducibility in ≥3 independent runs.
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Mechanistic Studies : Use competitive binding assays (e.g., fluorescence polarization) to validate target engagement (e.g., kinase inhibition).
- Structural Analogs : Synthesize derivatives (e.g., replacing trifluoromethyl with methyl groups) to isolate pharmacophore contributions .
- Meta-Analysis : Cross-reference data across assays (e.g., IC₅₀ in enzymatic vs. cellular assays) to identify off-target effects or solubility limitations .
Q. What computational strategies are effective for predicting the compound’s stability under physiological conditions?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model hydrolysis of the cyanocyclohexyl group in aqueous buffers (pH 4–9) .
- Degradation Pathways : Use density functional theory (DFT) to predict cleavage sites (e.g., acetamide bond vs. phenoxy linkage).
- QSAR Models : Corrogate experimental stability data (t₁/₂) with descriptors like logP and polar surface area .
Q. How can researchers address discrepancies in the compound’s solubility profile across studies?
Methodological Answer:
- Standardized Protocols : Use USP buffers (pH 1.2–7.4) and shake-flask method with UV quantification.
- Co-solvent Screening : Test solubility enhancers (e.g., PEG-400, DMSO) at ≤5% v/v to avoid artifact .
- Solid-State Analysis : Perform X-ray diffraction (PXRD) to rule out polymorphic variations affecting solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
